molecular formula C12H12N2O2 B12770644 WL4Lsv2tsg CAS No. 141236-60-4

WL4Lsv2tsg

Cat. No.: B12770644
CAS No.: 141236-60-4
M. Wt: 216.24 g/mol
InChI Key: RNHMUEINAVMXIT-AATRIKPKSA-N
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Description

WL4Lsv2tsg (CAS No. 1046861-20-4) is a boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Structurally, it features a phenyl ring substituted with bromine (Br), chlorine (Cl), and a boronic acid group (B(OH)₂), making it a versatile intermediate in organometallic reactions such as Suzuki-Miyaura cross-coupling . Key physicochemical properties include:

  • LogP (lipophilicity): Ranges from 0.78 (WLOGP) to 2.15 (XLOGP3), indicating moderate hydrophobicity.
  • Solubility: 0.24 mg/mL in aqueous solutions (Log S = -2.99).
  • Bioavailability: High gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability, with a bioavailability score of 0.55 .

The compound is synthesized via a palladium-catalyzed reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran (THF)/water solvent system at 75°C . Its structural and electronic properties make it valuable in pharmaceutical and materials science research.

Properties

CAS No.

141236-60-4

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-[(E)-3-pyridin-3-ylprop-2-enoyl]pyrrolidin-2-one

InChI

InChI=1S/C12H12N2O2/c15-11-4-2-8-14(11)12(16)6-5-10-3-1-7-13-9-10/h1,3,5-7,9H,2,4,8H2/b6-5+

InChI Key

RNHMUEINAVMXIT-AATRIKPKSA-N

Isomeric SMILES

C1CC(=O)N(C1)C(=O)/C=C/C2=CN=CC=C2

Canonical SMILES

C1CC(=O)N(C1)C(=O)C=CC2=CN=CC=C2

Origin of Product

United States

Preparation Methods

The synthesis of 1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one typically involves the following steps:

    Synthetic Routes: The compound can be synthesized through a multi-step process starting from commercially available starting materials. The key steps include the formation of the pyridine ring and the subsequent attachment of the pyrrolidinone moiety.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.

    Industrial Production Methods: Industrial production may involve optimization of the synthetic route to scale up the process, ensuring cost-effectiveness and sustainability. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridine ring, using reagents such as halogens or nucleophiles under appropriate conditions.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol or dichloromethane. Reaction conditions such as temperature, pressure, and time are optimized based on the desired reaction.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-((2E)-3-(Pyridin-3-yl)prop-2-enoyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression. The exact mechanism depends on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

WL4Lsv2tsg belongs to a class of halogenated phenylboronic acids. Two structurally similar compounds are:

(3-Bromo-5-chlorophenyl)boronic acid

(6-Bromo-2,3-dichlorophenyl)boronic acid

Key Structural Differences :

  • Substituent Positions :
    • This compound: Br and Cl at unspecified positions on the phenyl ring.
    • (3-Bromo-5-chlorophenyl)boronic acid: Br at position 3, Cl at position 5.
    • (6-Bromo-2,3-dichlorophenyl)boronic acid: Br at position 6, Cl at positions 2 and 3 .
  • Electronic Effects : The electron-withdrawing halogens influence the boronic acid group’s reactivity. Increased halogen density (e.g., dichloro substitution) enhances electrophilicity but may introduce steric hindrance.
Functional Comparison

All three compounds are used in cross-coupling reactions. However:

  • Reactivity in Suzuki-Miyaura Coupling :
    • This compound’s moderate LogP (2.15) suggests balanced solubility for heterogeneous reaction conditions.
    • Dichloro-substituted analogs (e.g., 6-Bromo-2,3-dichlorophenylboronic acid) may exhibit slower coupling rates due to steric bulk near the reactive site .
  • Applications :
    • This compound’s BBB permeability makes it a candidate for CNS drug precursors.
    • Dichloro-substituted derivatives are preferred in materials science for creating rigid, halogen-rich polymers.
Physicochemical Properties
Property This compound (3-Bromo-5-chlorophenyl)boronic acid (6-Bromo-2,3-dichlorophenyl)boronic acid
Molecular Formula C₆H₅BBrClO₂ C₆H₅BBrClO₂ C₆H₄BBrCl₂O₂
Molecular Weight (g/mol) 235.27 235.27 269.72 (estimated)
LogP (XLOGP3) 2.15 Not Available Not Available
Solubility (mg/mL) 0.24 Not Available Not Available
Bioavailability Score 0.55 Not Available Not Available

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